2-Cyclopropyl-2-methyloxirane
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Overview
Description
2-Cyclopropyl-2-methyloxirane is an organic compound with the molecular formula C6H10O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its high reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Cyclopropyloxiranes, a class of compounds to which 2-cyclopropyl-2-methyloxirane belongs, are known to be highly reactive . They can serve as promising intermediates in the synthesis of heterocyclic compounds and isoprenoids .
Mode of Action
The mode of action of this compound involves its interaction with other compounds during synthesis processes . For instance, the Pd(acac)2-catalyzed reaction of vinyl oxiranes with diazomethane results in the formation of cyclopropyloxiranes . In this reaction, Pd(acac)2 acts as a catalyst, facilitating the reaction and ensuring virtually complete retention of the oxirane ring in the initial and final reaction products .
Biochemical Pathways
Cyclopropane, a structural motif present in this compound, is widespread in natural products and is usually essential for biological activities . The biosynthesis of cyclopropane involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
The result of the action of this compound is the formation of cyclopropyloxiranes . These compounds are highly reactive and can serve as promising intermediates in the synthesis of heterocyclic compounds and isoprenoids .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the Pd(acac)2-catalyzed reaction of vinyl oxiranes with diazomethane, which results in the formation of cyclopropyloxiranes, is carried out at 0–5 °C in diethyl ether . This suggests that temperature and solvent can play crucial roles in the reaction involving this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-methyloxirane typically involves the catalytic cyclopropanation of vinyl oxiranes with diazomethane in the presence of palladium(II) acetate (Pd(acac)2). The reaction is carried out at low temperatures (0-5°C) in diethyl ether, yielding the desired product in high purity and yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Strong nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted oxiranes.
Scientific Research Applications
2-Cyclopropyl-2-methyloxirane is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme-catalyzed epoxide ring-opening reactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
- 2-Cyclopropyloxirane
- 2-Methyloxirane
- Cyclopropylmethyloxirane
Comparison: 2-Cyclopropyl-2-methyloxirane is unique due to the presence of both a cyclopropyl and a methyl group attached to the oxirane ring. This structural feature imparts distinct reactivity and stability compared to other similar compounds. For instance, 2-Cyclopropyloxirane lacks the methyl group, resulting in different reactivity patterns, while 2-Methyloxirane lacks the cyclopropyl group, affecting its stability and reactivity .
Properties
IUPAC Name |
2-cyclopropyl-2-methyloxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(4-7-6)5-2-3-5/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIFIHXZWKAADH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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